Cyclopentyl Ring Optimizes Lipophilicity Window
The N-cyclopentyl substituent on 4-(2-Chloroethyl)-N-cyclopentyl-benzenesulfonamide yields a computed partition coefficient (XLogP3) of 3.0 . This falls in an intermediate lipophilicity range between the N-cyclopropyl analog (XLogP3 2.3) and the N-cycloheptyl analog (XLogP3 4.1) . The 0.7 log unit increase over the cyclopropyl compound and 1.1 log unit decrease relative to the cycloheptyl compound are substantial differences that predict distinct passive membrane permeability and metabolic stability profiles based on widely accepted drug-likeness guidelines.
| Evidence Dimension | Computed lipophilicity (XLogP3) and predicted membrane permeability |
|---|---|
| Target Compound Data | XLogP3 = 3.0; MW = 287.81 g/mol |
| Comparator Or Baseline | Cyclopropyl analog: XLogP3 = 2.3, MW = 259.75 g/mol; Cycloheptyl analog: XLogP3 = 4.1, MW = 315.9 g/mol |
| Quantified Difference | ΔXLogP3 = +0.7 (vs cyclopropyl); ΔXLogP3 = -1.1 (vs cycloheptyl) |
| Conditions | Computed using XLogP3 3.0 algorithm as reported in PubChem (release 2025.09.15) |
Why This Matters
This intermediate lipophilicity positions the target compound in a favorable range for balancing cellular permeability and aqueous solubility, a critical consideration for selecting building blocks or screening compounds in early drug discovery.
- [1] PubChem Compound Summary for CID 28719257, 4-(2-Chloroethyl)-N-cyclopentyl-benzenesulfonamide. XLogP3: 3.0. Accessed May 2026. View Source
- [2] PubChem Compound Summary for CID 28719227, 4-(2-Chloroethyl)-N-cyclopropyl-benzenesulfonamide. XLogP3: 2.3. Accessed May 2026. View Source
- [3] PubChem Compound Summary for CID 28719386, 4-(2-Chloroethyl)-N-cycloheptyl-benzenesulfonamide. XLogP3: 4.1. Accessed May 2026. View Source
